molecular formula C10H20N2O3 B1343936 tert-butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate CAS No. 278788-66-2

tert-butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate

Cat. No. B1343936
CAS RN: 278788-66-2
M. Wt: 216.28 g/mol
InChI Key: NSILYQWHARROMG-MRVPVSSYSA-N
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Description

The compound tert-butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their applications in the synthesis of various biologically active compounds, including pharmaceuticals and coordination polymers with potential photocatalytic properties .

Synthesis Analysis

The synthesis of tert-butyl piperazine-1-carboxylate derivatives often involves the functionalization of the piperazine ring. For instance, the synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate involves the introduction of ethoxy and hydrazino functional groups, respectively . Another example is the synthesis of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, which was achieved through amination of 4-iodo-2-methyl-6-nitroaniline . These methods demonstrate the chemical versatility of piperazine derivatives and their potential for further functionalization.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using techniques such as single crystal X-ray diffraction, which provides detailed information about the conformation and crystal packing of the molecules . For example, the crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate revealed weak C–H···O interactions and aromatic π–π stacking interactions, contributing to the three-dimensional architecture of the crystal .

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions due to the presence of reactive functional groups. For instance, the organocatalyst 1-(2-hydroxyethyl)-piperazine promotes direct C(sp2)-H arylation of unactivated arenes, demonstrating the catalytic capabilities of piperazine derivatives . Additionally, the synthesis of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate illustrates the use of piperazine derivatives as intermediates in the synthesis of biologically active compounds such as crizotinib .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For example, the photoluminescence properties of coordination polymers based on piperazine derivatives have been assessed, indicating potential applications in photocatalysis . The biological activities of these compounds, such as antibacterial, antifungal, and anthelmintic activities, have also been evaluated, with varying degrees of efficacy . Furthermore, the binding properties of piperazine derivatives to biological targets, such as the human histamine H3 receptor, have been studied, highlighting their relevance in drug discovery .

Scientific Research Applications

Chemical Synthesis and Characterization

Tert-butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate and its derivatives are extensively studied in the field of chemical synthesis and characterization. For instance, a derivative, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was synthesized and characterized by various spectroscopic methods, confirming its structure and elucidating its crystal system and space group parameters. This compound exhibited moderate anthelmintic activity (Sanjeevarayappa et al., 2015). Similarly, another derivative, tert-butyl 5-(hydroxymethyl)-2-(1-methylethyl)-3-oxopiperazine-1-carboxylate, has been studied for its molecular structure, revealing hydrogen bonds and a distorted half-chair configuration (Kolter et al., 1996).

Biological Evaluation

These compounds are also evaluated for their biological activities. For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized and showed moderate antibacterial and antifungal activities against several microorganisms (Kulkarni et al., 2016).

Anticorrosive Applications

A novel heterocyclic compound, tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, was synthesized and studied for its anticorrosive behavior on carbon steel in a corrosive medium. It exhibited high inhibition efficiency, indicating its potential as a corrosion inhibitor (Praveen et al., 2021).

X-ray Crystallography and Molecular Structure

Several studies focus on the molecular structure of this compound derivatives using X-ray crystallography. For instance, the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was determined, revealing its potential as a pharmacologically useful core with a synthetically useful second nitrogen atom (Gumireddy et al., 2021). Additionally, the synthesis and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate were reported, providing insights into the bond lengths and angles typical for this piperazine-carboxylate (Mamat et al., 2012).

Asymmetric Synthesis

The compound has been used in asymmetric synthesis studies. For example, a study described the first known example of a (-)-sparteine-mediated asymmetric deprotonation of a piperazine, using tert-butyl 4-tert-butylpiperazine-1-carboxylate, which led to the development of a route for synthesizing chiral intermediates for molecules of medicinal interest (McDermott et al., 2008).

Potential Medical Applications

While specific details on medical applications are limited due to the exclusion criteria, it's noteworthy that derivatives of this compound are often explored for their potential medical benefits, such as in the development of novel pharmaceuticals and as intermediates in the synthesis of biologically active compounds. For instance, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate is an important intermediate for synthesizing biologically active benzimidazole compounds (Liu Ya-hu, 2010).

Safety and Hazards

The compound is associated with certain hazards. It can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, wearing protective equipment, and ensuring adequate ventilation .

Biochemical Analysis

Biochemical Properties

Tert-butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound can act as a substrate or inhibitor for specific enzymes, thereby modulating biochemical pathways. The interactions between this compound and these biomolecules are often characterized by binding affinities and specific reaction kinetics .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the activity of signaling molecules, leading to changes in cellular responses. Additionally, this compound can impact gene expression by modulating transcription factors or epigenetic markers .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding interaction often involves hydrogen bonding, hydrophobic interactions, or van der Waals forces. Furthermore, this compound can influence gene expression by interacting with DNA or RNA, thereby affecting transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in alterations in cellular processes and functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing specific biochemical pathways or cellular functions. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of metabolic processes. Threshold effects are often observed, where a certain dosage level triggers significant changes in biological responses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within cells. The compound’s involvement in these pathways highlights its role in regulating cellular metabolism and biochemical reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. This compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, influencing its accumulation and activity. The distribution of this compound within tissues can also affect its overall biological effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with other biomolecules and its overall biochemical activity .

properties

IUPAC Name

tert-butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-11-8(6-12)7-13/h8,11,13H,4-7H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSILYQWHARROMG-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@H](C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647473
Record name tert-Butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

278788-66-2
Record name tert-Butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-3-(Hydroxymethyl)piperazine, N1-BOC protected
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sodium hydroxide (5.42 g) was added to a solution of 2-hydroxymethylpiperazine-1,4-dicarboxylic acid di-tert-butyl ester (10.87 g) in ethanol (300 ml), and the reaction mixture was heated to reflux for 16 hours. The solvent was removed by distillation at reduced pressure, and the residue was dissolved in ethyl acetate (400 ml) and water (50 ml). After the organic layer was dried over anhydrous magnesium sulfate, the solvent was removed by distillation at reduced pressure to give 8.46 g of the title compound.
Quantity
5.42 g
Type
reactant
Reaction Step One
Quantity
10.87 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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